![molecular formula C16H15ClN2O3 B7456530 2-chloro-N-ethyl-N-(3-methylphenyl)-5-nitrobenzamide](/img/structure/B7456530.png)
2-chloro-N-ethyl-N-(3-methylphenyl)-5-nitrobenzamide
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Overview
Description
2-chloro-N-ethyl-N-(3-methylphenyl)-5-nitrobenzamide, also known as clofibric acid, is a chemical compound that has been extensively studied for its scientific research applications. It is a member of the fibric acid class of drugs that are used to lower cholesterol and triglyceride levels in the blood. Clofibric acid has been found to have several other biochemical and physiological effects, which make it a useful tool in laboratory experiments.
Mechanism of Action
Clofibric acid exerts its effects through the activation of PPARα. Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation, which results in increased lipid metabolism and decreased levels of circulating triglycerides and cholesterol.
Biochemical and Physiological Effects:
Clofibric acid has been found to have several biochemical and physiological effects. It has been shown to reduce triglyceride and cholesterol levels in the blood, which makes it a useful tool in the treatment of hyperlipidemia. Additionally, 2-chloro-N-ethyl-N-(3-methylphenyl)-5-nitrobenzamide acid has been found to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as atherosclerosis.
Advantages and Limitations for Lab Experiments
Clofibric acid has several advantages as a tool in laboratory experiments. It has a well-established mechanism of action and has been extensively studied, which makes it a reliable tool for research. Additionally, 2-chloro-N-ethyl-N-(3-methylphenyl)-5-nitrobenzamide acid is readily available and relatively inexpensive. However, there are also limitations to the use of 2-chloro-N-ethyl-N-(3-methylphenyl)-5-nitrobenzamide acid in laboratory experiments. It has been found to have off-target effects on other nuclear receptors, which may complicate the interpretation of results. Additionally, 2-chloro-N-ethyl-N-(3-methylphenyl)-5-nitrobenzamide acid has been found to have variable effects in different cell types, which may limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on 2-chloro-N-ethyl-N-(3-methylphenyl)-5-nitrobenzamide acid. One area of interest is the development of more selective PPARα agonists that do not have off-target effects on other nuclear receptors. Additionally, there is interest in investigating the effects of 2-chloro-N-ethyl-N-(3-methylphenyl)-5-nitrobenzamide acid on other physiological systems, such as the immune system. Finally, there is interest in investigating the potential therapeutic applications of 2-chloro-N-ethyl-N-(3-methylphenyl)-5-nitrobenzamide acid in the treatment of inflammatory diseases such as atherosclerosis.
Synthesis Methods
The synthesis of 2-chloro-N-ethyl-N-(3-methylphenyl)-5-nitrobenzamide acid involves the reaction of 2-chloro-5-nitrobenzoic acid with ethyl 3-methylphenylacetate in the presence of a base such as potassium carbonate. The resulting product is then hydrolyzed to form 2-chloro-N-ethyl-N-(3-methylphenyl)-5-nitrobenzamide acid.
Scientific Research Applications
Clofibric acid has been extensively studied for its scientific research applications. It has been found to be a potent activator of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism. Activation of PPARα by 2-chloro-N-ethyl-N-(3-methylphenyl)-5-nitrobenzamide acid leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in lipid synthesis.
properties
IUPAC Name |
2-chloro-N-ethyl-N-(3-methylphenyl)-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-3-18(12-6-4-5-11(2)9-12)16(20)14-10-13(19(21)22)7-8-15(14)17/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUGIRYEXNFAGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-ethyl-N-(3-methylphenyl)-5-nitrobenzamide |
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